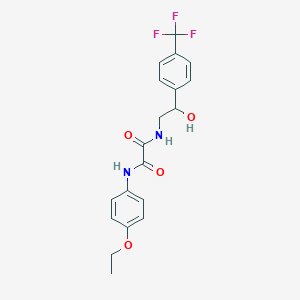

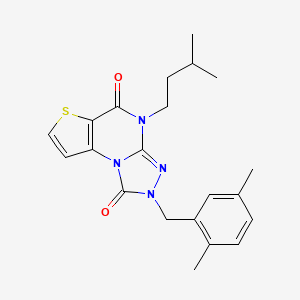

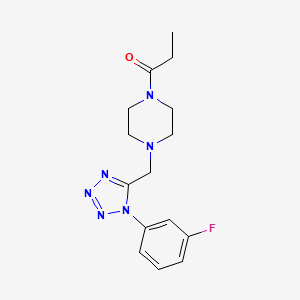

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Phenylpiperazines can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The specific reactivity of this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound, it is likely to be soluble in organic solvents. Its phenylpiperazine moiety might contribute to its lipophilicity .科学的研究の応用

Anticonvulsant Activity

The synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide, has shown promising anticonvulsant activities. These hybrids combine fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Some compounds demonstrated broad spectra of activity across preclinical seizure models, including maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, without impairing motor coordination, indicating a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Binding Mechanism with α1A-Adrenoceptor

The binding mechanism of N-phenylpiperazine derivatives, closely related to this compound, to α1A-adrenoceptor was explored using molecular docking and high performance affinity chromatography. This study provided insights into the interactions between N-phenylpiperazine derivatives and α1A-adrenoceptor, revealing the main binding sites and suggesting a binding driven by hydrogen bonds and electrostatic forces. Such findings could guide the development of drugs targeting cardiovascular diseases mediated by α1-adrenoceptor (Zhao et al., 2015).

Novel Synthetic Approaches

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a one-pot synthesis involving classical Meinwald rearrangement and a new rearrangement sequence, has been developed. This methodology facilitates the synthesis of derivatives, including those similar to this compound, providing a useful formula for the production of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Molecular geometry, biological activities, and electronic and vibrational characteristics of 1-phenylpiperazin-1,4-diium nitrate monohydrate, a compound structurally related to this compound, were investigated. This study combines quantum chemical calculations with molecular docking to understand the intra and intermolecular interactions and provides insights into the potential applications of such compounds in biological systems (Noureddine et al., 2021).

作用機序

Target of Action

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide primarily targets the cyclooxygenases (COX-1, COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus a reduction in inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX-1 and COX-2 enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation .

将来の方向性

生化学分析

Biochemical Properties

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which is crucial in the cholinergic nervous system . The interaction with AchE suggests that this compound may influence neurotransmitter regulation by inhibiting the breakdown of acetylcholine, thereby affecting nerve signal transmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that this compound may play a role in modulating oxidative stress and protecting cells from damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure to the compound may lead to gradual degradation, affecting its efficacy and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites . These metabolites may further interact with cellular targets, contributing to the overall biochemical effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes, allowing for widespread distribution within the body. Its accumulation in specific tissues, such as the brain, suggests a potential role in modulating central nervous system functions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it may interact with various cellular components . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its biochemical effects and therapeutic potential.

特性

IUPAC Name |

N'-(4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-18-8-10-19(11-9-18)24-22(28)21(27)23-12-5-13-25-14-16-26(17-15-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREGNIKNFQHVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)

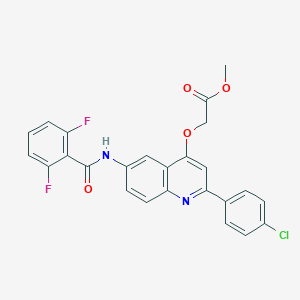

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)